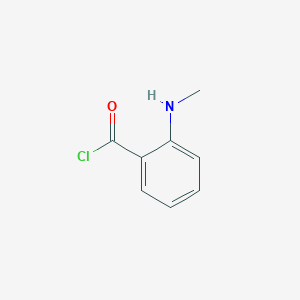

2-(Methylamino)benzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

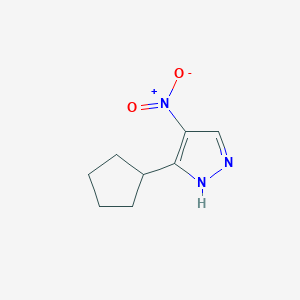

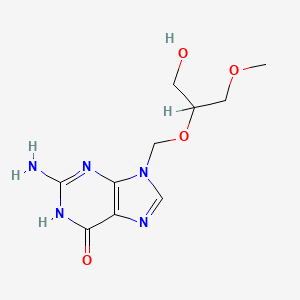

2-(メチルアミノ)ベンゾイルクロリドは、分子式C8H8ClNOの有機化合物です。これはベンゾイルクロリドの誘導体であり、メチルアミノ基がベンゼン環に結合しています。

合成方法

合成経路と反応条件

2-(メチルアミノ)ベンゾイルクロリドは、いくつかの方法で合成できます。一般的な経路の1つは、2-(メチルアミノ)安息香酸とチオニルクロリド(SOCl2)の反応です。反応は通常、還流条件下で行われます。このとき、チオニルクロリドは塩素化剤と脱水剤の両方として働き、カルボン酸基をアシルクロリドに変換します。

工業生産方法

工業現場では、2-(メチルアミノ)ベンゾイルクロリドの生産には、より効率的でスケーラブルな方法が使用される場合があります。例えば、反応は、反応物の安定供給と副生成物の効率的な除去を確保するために、連続供給システムを備えた大型反応器で行うことができます。触媒も、反応速度と選択性を向上させるために使用される場合があります。

準備方法

Synthetic Routes and Reaction Conditions

2-(Methylamino)benzoyl chloride can be synthesized through several methods. One common route involves the reaction of 2-(methylamino)benzoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in large reactors with continuous feed systems to ensure a steady supply of reactants and efficient removal of by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.

化学反応の分析

反応の種類

2-(メチルアミノ)ベンゾイルクロリドは、以下を含むさまざまな化学反応を起こします。

求核置換反応: アシルクロリド基は求核剤に対して非常に反応性が高く、アミド、エステル、その他の誘導体の生成につながります。

求電子置換反応: ベンゼン環は、ニトロ化、スルホン化、ハロゲン化などの置換反応を受ける可能性があります。

加水分解: 水が存在すると、2-(メチルアミノ)ベンゾイルクロリドは加水分解して、2-(メチルアミノ)安息香酸と塩酸を生成します。

一般的な試薬と条件

求核剤: アミン、アルコール、チオールは、2-(メチルアミノ)ベンゾイルクロリドと反応する一般的な求核剤です。

触媒: 塩化アルミニウム(AlCl3)などのルイス酸は、求電子置換反応を触媒するために使用できます。

溶媒: ジクロロメタン(CH2Cl2)やテトラヒドロフラン(THF)などの有機溶媒は、反応物を溶解し、反応を促進するために使用されることが多いです。

主な生成物

アミド: アミンとの反応によって生成されます。

エステル: アルコールとの反応によって生成されます。

置換ベンゼン: 求電子置換反応によって生成されます。

科学的研究の応用

2-(メチルアミノ)ベンゾイルクロリドは、科学研究においていくつかの用途があります。

有機合成: 医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます。

医薬品化学: この化合物は、特に特定の酵素または受容体にターゲットを絞った薬物の開発に使用されます。

材料科学: 特定の特性を持つポリマーやその他の先進材料の調製に使用されます。

生物学研究: 研究者は、2-(メチルアミノ)ベンゾイルクロリドを使用して、タンパク質や核酸などの生体高分子との小分子の相互作用を研究しています。

作用機序

2-(メチルアミノ)ベンゾイルクロリドの作用機序は、主にアシル化剤としての反応性に関連しています。アシルクロリド基は非常に求電子性が高いため、求核剤と容易に反応できます。この反応性は、さまざまな合成変換において活用され、化合物は他の分子にアシル基を転移させ、新しい化学結合を形成します。

類似化合物との比較

2-(メチルアミノ)ベンゾイルクロリドは、他のベンゾイルクロリド誘導体と比較できます。

ベンゾイルクロリド: メチルアミノ基がないため、特定の合成用途では汎用性が低くなります。

2-アミノベンゾイルクロリド: メチルアミノ基ではなくアミノ基が含まれているため、反応性や用途が異なります。

4-(メチルアミノ)ベンゾイルクロリド: ベンゼン環上のメチルアミノ基の位置は、化合物の反応性と起こる反応の種類に影響を与えます。

結論

2-(メチルアミノ)ベンゾイルクロリドは、有機化学において貴重な化合物であり、合成、医薬品化学、材料科学で多岐にわたる用途があります。その独自の反応性とさまざまな化学変換を起こす能力は、研究者や工業化学者にとって有用なツールとなっています。

特性

CAS番号 |

64636-41-5 |

|---|---|

分子式 |

C8H8ClNO |

分子量 |

169.61 g/mol |

IUPAC名 |

2-(methylamino)benzoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3 |

InChIキー |

AKVHMSBCSJMOMH-UHFFFAOYSA-N |

正規SMILES |

CNC1=CC=CC=C1C(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)

![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)

![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)

![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)

![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)